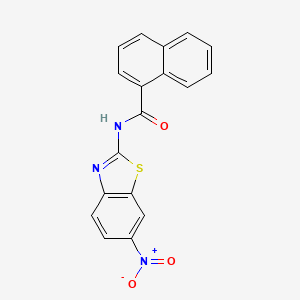

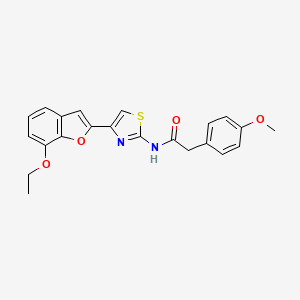

N-(6-nitro-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(6-nitro-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide, also known as NBNC, is a fluorescent dye that has been widely used in scientific research. Its unique properties make it an excellent tool for studying various biological processes, including protein-protein interactions, enzyme activity, and cell signaling pathways.

Applications De Recherche Scientifique

Anti-Tubercular Compounds

Benzothiazole-based compounds, including “N-(6-nitro-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide”, have been synthesized and studied for their anti-tubercular properties . These compounds have shown better inhibition potency against M. tuberculosis compared to standard reference drugs .

Synthesis of Azo Dyes

“N-(6-nitro-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide” has been used in the synthesis of bioactive Ni (II) complexes derived from 6-nitro-1,3-benzothiazole incorporated azo dyes . These complexes have shown significant activity against tested pathogenic strains .

Anti-Inflammatory Activity

The Ni (II) complexes of 6-nitro-1,3-benzothiazole incorporated azo dyes have shown anti-inflammatory activity . The activity increased after chelation .

Antimycobacterial Activity

The Ni (II) complexes of 6-nitro-1,3-benzothiazole incorporated azo dyes have also shown antimycobacterial activity . The activity increased after chelation .

DNA Cleavage Efficiency

Some of the synthesized compounds, including the azo dye L3 and its Ni (II) complex, have shown DNA cleavage efficiency against pBR322 .

Rheumatoid Arthritis Treatment

“N-(6-nitro-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide” is usually used for treating rheumatic, rheumatoid arthritis, and osteoarthritis .

Antioxidants and Plant Growth Regulators

The benzothiazole ring system, which is a part of “N-(6-nitro-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide”, is widely used as vulcanization accelerators, antioxidants, and plant growth regulators .

Enzyme Inhibitors and Imaging Reagents

The benzothiazole ring system is also used as enzyme inhibitors and imaging reagents due to its high pharmaceutical and biological activity .

Mécanisme D'action

Target of Action

Benzothiazole derivatives have been associated with anti-tubercular activity , suggesting that this compound may also target Mycobacterium tuberculosis.

Mode of Action

tuberculosis , suggesting that this compound may also interact with the bacterial cells to inhibit their growth.

Biochemical Pathways

Given the anti-tubercular activity of benzothiazole derivatives , it can be inferred that this compound may affect the biochemical pathways involved in the growth and survival of M. tuberculosis.

Result of Action

Given the anti-tubercular activity of benzothiazole derivatives , it can be inferred that this compound may inhibit the growth of M. tuberculosis at the molecular and cellular levels.

Propriétés

IUPAC Name |

N-(6-nitro-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11N3O3S/c22-17(14-7-3-5-11-4-1-2-6-13(11)14)20-18-19-15-9-8-12(21(23)24)10-16(15)25-18/h1-10H,(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKZPHSZYGPAAHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-nitro-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2627371.png)

![4-(2-fluorophenoxy)-1'-[4-(1H-pyrrol-1-yl)benzoyl]-1,4'-bipiperidine](/img/structure/B2627375.png)

![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(4-(piperidin-1-yl)phenyl)methanone](/img/structure/B2627380.png)

![2,2,2-trifluoroethyl N-[2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-3-ylidene]carbamate](/img/structure/B2627382.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2627390.png)